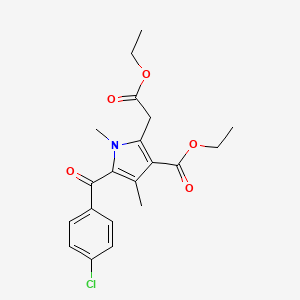
Tert-butyl N-(2-hydroxybutyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(2-hydroxybutyl)carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound has a molecular formula of C7H15NO3 and a molecular weight of 161.2 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Tert-butyl N-(2-hydroxybutyl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl chloroformate with 2-amino-1-butanol in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired carbamate product.
Another method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate, which is then trapped by 2-amino-1-butanol to yield tert-butyl (2-hydroxybutyl)carbamate .
Industrial Production Methods
Industrial production of tert-butyl (2-hydroxybutyl)carbamate often involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Tert-butyl N-(2-hydroxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbamate group can produce an amine .
科学的研究の応用
Tert-butyl N-(2-hydroxybutyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of tert-butyl (2-hydroxybutyl)carbamate involves its ability to protect amine groups during chemical reactions. The carbamate group can be easily removed under mild acidic or basic conditions, allowing for the selective deprotection of amines. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection are required.
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the hydroxyl group.
N-Boc-ethanolamine: Contains a similar carbamate protecting group but with an ethanolamine backbone.
Carboxybenzyl (CBz) carbamate: Another common protecting group for amines, but with a benzyl group instead of a tert-butyl group.
Uniqueness
Tert-butyl N-(2-hydroxybutyl)carbamate is unique due to its combination of a tert-butyl carbamate group and a hydroxyl group. This dual functionality allows for additional chemical modifications and applications compared to other carbamate compounds.
特性
分子式 |
C9H19NO3 |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
tert-butyl N-(2-hydroxybutyl)carbamate |
InChI |
InChI=1S/C9H19NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) |
InChIキー |
KDWNTQCNRHAQBC-UHFFFAOYSA-N |
正規SMILES |
CCC(CNC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


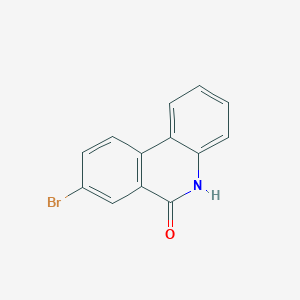
![N-[3-(Methylsulfanyl)propyl]thiourea](/img/structure/B8764606.png)
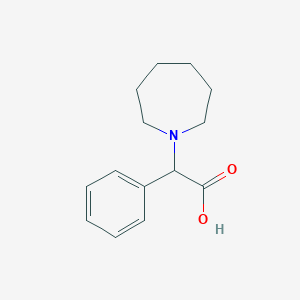
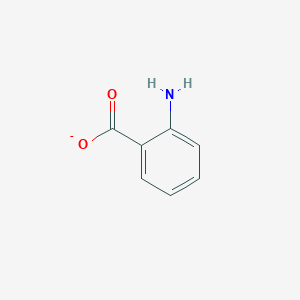
![3,4-Dihydro[1]benzothieno[2,3-c]pyridin-1(2h)-one](/img/structure/B8764646.png)
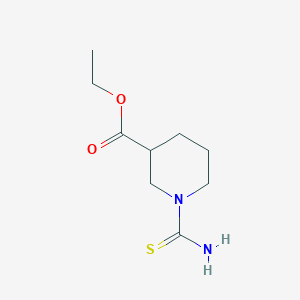
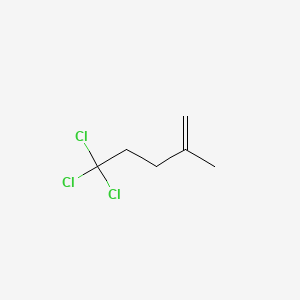
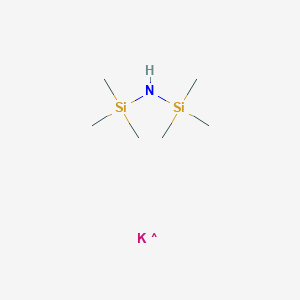
![N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide](/img/structure/B8764675.png)
![5-Phenyl-[1,4]diazepane](/img/structure/B8764686.png)
![3-Trifluoromethyl-imidazo[1,2-B][1,2,4]triazine](/img/structure/B8764696.png)
